(2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide
Description
Properties
IUPAC Name |
(2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-22-17-10-8-15(9-11-17)20-18(21)14(13-19)5-3-6-16-7-4-12-23-16/h3-12H,2H2,1H3,(H,20,21)/b6-3+,14-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYNLNFNESWYRX-BDTQIVJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC=CC2=CC=CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C=C\C2=CC=CO2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction between a cyanoacetic acid derivative and an aldehyde, followed by further functional group modifications to introduce the ethoxyphenyl and furan moieties.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Backbone and Stereochemistry
The 2Z,4E configuration is critical for maintaining conjugation and planar geometry, which influences electronic transitions and binding interactions. Examples of analogs with similar stereochemistry include:
- (2Z,4E)-N-Methoxy-N-methyl-5-phenylpenta-2,4-dienamide: Differs in the amide substituent (methoxy-methyl vs. ethoxyphenyl) and lacks the cyano group .
- (2Z,4E)-2-Fluoro-N-methoxy-N-methyl-5-(thiophen-2-yl)penta-2,4-dienamide : Replaces furan with thiophene and introduces fluorine at C2, altering electron distribution .
Functional Group Modifications
Cyano Group (C≡N)
The cyano group in the target compound distinguishes it from most analogs. This group:
- Reduces basicity compared to amine or amide substituents.
- Example Contrast: Piperine derivatives (e.g., (2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)penta-2,4-dienamide) lack cyano groups, relying on aromatic rings for bioactivity .
Aromatic Moieties at C5
Amide Substituents
The N-(4-ethoxyphenyl) group balances hydrophilicity and lipophilicity:
- Ethoxy group : Electron-donating, enhancing solubility via polar ether linkage.
- Comparisons: N-(4-Hydroxymethylphenyl) (D4 derivative ): Introduces hydrogen-bonding capacity but may reduce metabolic stability.
Biological Activity
(2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide, with the CAS number 358315-88-5, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a cyano group, an ethoxyphenyl moiety, and a furan ring, which may contribute to its pharmacological properties.
The molecular formula of this compound is , and it has a molecular weight of 308.3 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₃ |
| Molecular Weight | 308.3 g/mol |
| CAS Number | 358315-88-5 |
Research indicates that compounds with similar structures often exhibit activities such as anti-inflammatory, anticancer, and antimicrobial effects. The presence of the cyano and furan groups suggests potential interactions with biological targets involved in these pathways.
- Anticancer Activity : Preliminary studies have shown that compounds with furan and cyano groups can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The exact mechanism may involve the modulation of signaling pathways related to cell survival and death.
- Anti-inflammatory Effects : Similar compounds have been reported to reduce inflammatory markers in vitro and in vivo. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
- Antimicrobial Properties : The unique structure may also confer antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound effectively induces apoptosis via intrinsic pathways.
Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in levels of TNF-alpha and IL-6 in serum samples compared to untreated controls. Histological examination showed reduced infiltration of inflammatory cells in tissues treated with the compound.
Study 3: Antimicrobial Activity
The antimicrobial efficacy was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones in agar diffusion assays at concentrations ranging from 50 to 200 µg/mL, indicating its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
